molecular formula C24H17Cl2N3O3S B11141124 (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11141124
M. Wt: 498.4 g/mol
InChI Key: RVYUHPUJDDSLEU-MOSHPQCFSA-N
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Description

The compound (5Z)-5-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic derivative featuring a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core. This scaffold is structurally characterized by a fused thiazole-triazole ring system, which is substituted at the 5-position with a (Z)-configured methylidene group linked to a 5-(2,3-dichlorophenyl)furan-2-yl moiety and at the 2-position with a 4-propoxyphenyl group .

Synthetic routes for analogous thiazolo-triazol derivatives typically involve condensation reactions, as evidenced by the synthesis of structurally related compounds with yields ranging from 54% to 71% . Characterization methods include $ ^1H $-NMR, $ ^{13}C $-NMR, and LCMS (ESI+), which confirm regioselectivity and stereochemistry .

Properties

Molecular Formula

C24H17Cl2N3O3S

Molecular Weight

498.4 g/mol

IUPAC Name

(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-2-(4-propoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H17Cl2N3O3S/c1-2-12-31-15-8-6-14(7-9-15)22-27-24-29(28-22)23(30)20(33-24)13-16-10-11-19(32-16)17-4-3-5-18(25)21(17)26/h3-11,13H,2,12H2,1H3/b20-13-

InChI Key

RVYUHPUJDDSLEU-MOSHPQCFSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl)/SC3=N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(O4)C5=C(C(=CC=C5)Cl)Cl)SC3=N2

Origin of Product

United States

Chemical Reactions Analysis

Reactivity::

    Oxidation: The furan ring and thiazole-triazole core may undergo oxidation reactions.

    Reduction: Reduction of the thiazole ring or the carbonyl group could be explored.

    Substitution: Halogenation or other substitution reactions may occur at the phenyl rings.

Common Reagents::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophilic reagents (e.g., NaOH).

Major Products:: The specific products formed during these reactions would depend on reaction conditions and regioselectivity.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, including antimicrobial, antiviral, or anticancer effects.

    Chemical Biology: Explore its interactions with biological macromolecules.

    Materials Science: Assess its use in organic electronics or sensors.

Mechanism of Action

The exact mechanism of action remains elusive due to limited research. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Lipophilicity : The target compound’s 2,3-dichlorophenyl and 4-propoxyphenyl groups confer higher lipophilicity (molar mass: 504.37 g/mol) compared to analogues with methoxy or methyl groups (e.g., 399.42 g/mol in ). This may enhance membrane permeability in biological systems.

Stereochemical Consistency : All analogues retain the Z-configuration at the methylidene position, critical for maintaining planar geometry and π-π stacking interactions .

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